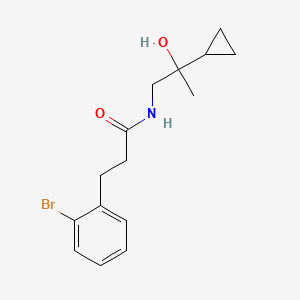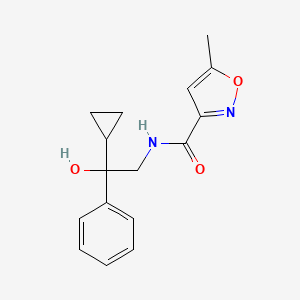
(4,4-Difluoropiperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4,4-Difluoropiperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DFPM and has been used in various studies to determine its mechanism of action, biochemical and physiological effects, and potential future applications.
Scientific Research Applications
Organic Synthesis and Coordination Chemistry
- The compound is involved in the synthesis of antimicrobial agents, particularly through its derivatives, which exhibit good activity against pathogenic bacteria and fungi, suggesting a potential for developing new antimicrobial drugs (Mallesha & Mohana, 2014).
- In coordination chemistry, derivatives of the compound have been used to synthesize complexes with metals such as palladium and rhenium, which are of interest due to their unique electronic and structural properties. These complexes have potential applications in catalysis and materials science (Bark & Thummel, 2005), (Friedman & Harman, 2001).
Antimicrobial Activity
- The synthesis of novel derivatives involving the compound has shown significant antimicrobial activity, highlighting its potential in the development of new antimicrobial agents. These derivatives have shown to be effective against various strains of bacteria and fungi, offering a promising avenue for the treatment of infectious diseases (Kumar et al., 2012).
Material Science
- In material science, derivatives of the compound have been explored for their potential in memory device applications. The synthesis of ferrocene-terminated hyperbranched polyimide incorporating the compound has demonstrated excellent solubility, thermal stability, and significant electrical bistability, making it a candidate for nonvolatile memory devices (Tan et al., 2017).
Catalysis
- The compound and its derivatives have been investigated in catalytic applications, particularly in the palladium-catalyzed synthesis of heterocyclic compounds. These reactions are crucial for the development of new synthetic methodologies that can be applied in the synthesis of complex organic molecules (Gabriele et al., 2000).
properties
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-[2-(oxolan-3-yloxy)pyridin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N2O3/c16-15(17)3-6-19(7-4-15)14(20)11-1-5-18-13(9-11)22-12-2-8-21-10-12/h1,5,9,12H,2-4,6-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDFSHAOOYJQKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)N3CCC(CC3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,4-Difluoropiperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-3-carboxamide](/img/structure/B2429787.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2429791.png)
![Methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]benzoate](/img/structure/B2429793.png)
![2-(Pyridin-4-ylsulfanyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2429796.png)




![2-(ethylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2429804.png)

